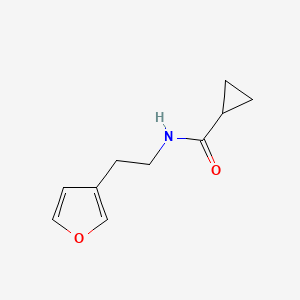

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a furan-3-yl ethyl substituent.

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(9-1-2-9)11-5-3-8-4-6-13-7-8/h4,6-7,9H,1-3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHHFXLWCDZHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

Cyclopropanecarboxylic acid activation: Cyclopropanecarboxylic acid is converted to its activated ester form, such as cyclopropanecarbonyl chloride, using thionyl chloride or oxalyl chloride.

Amide bond formation: The activated ester is then reacted with the furan-3-yl ethylamine to form N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide.

Industrial Production Methods

Industrial production methods for N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: N-(2-(furan-3-yl)ethyl)cyclopropanamine.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Applications De Recherche Scientifique

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Substituent Impact on Physicochemical Properties : The methoxynaphthofuran derivative (15b) exhibits a higher melting point (160–162°C) compared to simpler furan or indole analogues, likely due to increased aromatic stacking interactions .

- Regulatory Status : The tetrahydrofuran-chlorophenyl derivative is flagged in regulatory lists due to toxicity concerns, underscoring the importance of substituent selection in safety profiling .

Crystallographic and Spectroscopic Data

- Crystal Structure Trends : Cyclopropanecarboxamides with bulky substituents (e.g., naphthyl or trifluoromethylphenyl groups) exhibit disorder in single-crystal structures, as seen in compounds from and (R factors: 0.041–0.175) .

- Spectroscopic Characterization : NMR and LC-MS data for compound 15b (m/z 336.2 [M+H]⁺) and related derivatives confirm structural integrity and purity .

Activité Biologique

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a furan moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 193.23 g/mol

- Structural Features :

- Cyclopropanecarboxamide backbone

- Furan substituent attached to an ethyl group

These structural characteristics contribute significantly to its biological activity.

Pharmacological Properties

N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide exhibits several pharmacological properties, which include:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Neuroprotective Activity : Similar compounds have been reported to provide neuroprotection, potentially useful in neurodegenerative diseases.

- Antidepressant Activity : Its ability to interact with neurotransmitter systems suggests potential antidepressant effects.

The mechanisms underlying the biological activity of N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide can involve:

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with mood regulation and inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or neurodegeneration.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study demonstrated that derivatives of cyclopropanecarboxamides exhibited significant inhibition of pro-inflammatory cytokines in vitro. The study highlighted that N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide could reduce nitric oxide production in activated microglial cells, suggesting its potential for treating neuroinflammatory conditions .

-

Neuroprotective Effects :

- Research indicated that compounds similar to N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide showed protective effects against oxidative stress-induced cell death in neuronal cell lines. These findings support the hypothesis that this compound may offer neuroprotection through antioxidant mechanisms .

-

Antidepressant Potential :

- A comparative study of various cyclopropanecarboxamides revealed that those with furan substituents exhibited higher binding affinities to serotonin receptors, which are critical in mood regulation. This suggests that N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide may possess antidepressant properties .

Data Table of Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide | Cyclopropane ring with furan moiety | Anti-inflammatory, neuroprotective, antidepressant |

| N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide | Dual furan substituents | Enhanced anti-inflammatory effects |

| N-(indole-3-yl)cyclopropanecarboxamide | Indole instead of furan | Antidepressant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.